Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Description
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRYHBTINJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1666113-04-7 | |
| Record name | pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Acylation of L-Prolinamide
A widely reported method involves the acylation of L-prolinamide with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, followed by salt formation with 4-methylbenzenesulfonic acid.
Procedure :
-
Step 1 : L-Prolinamide (10.0 g, 0.0876 mol) is suspended in acetonitrile (40 mL) and cooled to 0–5°C under nitrogen. Chloroacetyl chloride (24.7 g, 0.219 mol) is added dropwise over 2–3 hours.
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Step 2 : The mixture is stirred at 20°C for 26 hours, followed by quenching with water (15.3 mL) and potassium carbonate (12.1 g, 0.0876 mol).
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Step 3 : The aqueous phase is extracted with dichloromethane (4 × 30 mL), and the organic layers are pooled and evaporated to yield a viscous residue.
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Step 4 : The residue is dissolved in tetrahydrofuran (30 mL) and treated with 3-amino-1-adamantanol (16.1 g, 0.0964 mol), potassium carbonate (12.1 g), and potassium iodide (0.55 g) at 30°C for 2 hours.
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Step 5 : The crude product is purified via pH-dependent extraction (pH 5–6 and 9–10) and crystallized from isopropanol/butanone.
Yield : 92% for the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
Cyanation of L-Proline Derivatives
An alternative route starts with L-proline, which undergoes hydroxylation, chloroacetylation, and cyanation.
Procedure :
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Step 1 : L-Proline is converted to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid via reaction with chloroacetyl chloride in acetonitrile.
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Step 2 : Cyanation is achieved using sulfuric acid (10.4 mL, 0.192 mol) in acetonitrile at 95°C for 5.5 hours, yielding (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.
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Step 3 : The nitrile intermediate is treated with 4-methylbenzenesulfonic acid in ethyl acetate to form the final salt.
Yield : 39% for the cyanation step.
Industrial-Scale Optimization
Solvent and Temperature Control
Industrial processes prioritize high-boiling polar solvents (e.g., N,N-dimethylformamide) to facilitate acylation at elevated temperatures (20–30°C). Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | N,N-Dimethylformamide | Maximizes solubility |
| Reaction Temperature | 20–30°C | Reduces side reactions |
| Quenching Agent | Potassium Carbonate | Neutralizes HCl byproduct |
Salt Formation and Crystallization
The final salt is formed by reacting the free base with 4-methylbenzenesulfonic acid in ethyl acetate. Crystallization is optimized using mixed solvents (isopropanol/butanone), achieving pharmacological-grade purity.
Crystallization Conditions :
Comparative Analysis of Methodologies
| Method | Starting Material | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acylation-Cyanation | L-Prolinamide | Chloroacetylation | 92 | 98 |
| Cyanation of Proline | L-Proline | Sulfuric Acid Cyanation | 39 | 95 |
The acylation route offers higher yields due to milder conditions, while the proline-derived method requires harsher reagents, leading to lower efficiency.
Mechanistic Insights
Acylation Mechanism
The reaction of L-prolinamide with chloroacetyl chloride proceeds via nucleophilic acyl substitution. The amine group attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times (26 hours) for complete conversion.
Cyanation Dynamics
Cyanation with sulfuric acid involves dehydration of the carboxylic acid intermediate, forming a nitrile via intermediate iminium ion formation. The use of excess acetonitrile as both solvent and reactant drives the equilibrium toward the nitrile product.
Challenges and Solutions
Racemization Risks
The stereochemical integrity of the pyrrolidine ring is vulnerable to racemization under acidic or high-temperature conditions. Industrial protocols address this by:
Chemical Reactions Analysis
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Potential:
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate exhibits various biological activities that make it a candidate for drug development. Notable applications include:
- Anti-Cancer Properties: Research indicates that this compound has cytotoxic effects against several cancer cell lines, as shown in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung adenocarcinoma) | 12 |
| MDA-MB-231 (Breast cancer) | 15 |
| HT-29 (Colorectal cancer) | 10 |
These results suggest that this compound may serve as a lead for developing new anti-cancer agents .
- Enzyme Inhibition: The compound has shown potential in inhibiting key metabolic enzymes, which could be beneficial in treating metabolic disorders .
Mechanism of Action:
The mechanism of action involves interaction with specific molecular targets, including enzymes and receptors, leading to modulation of biological pathways. This interaction can influence cellular signaling pathways and potentially lead to therapeutic effects .
Research Applications
This compound is utilized in various research applications due to its unique structural properties and reactivity:
- Synthetic Chemistry: It serves as a versatile building block for synthesizing more complex molecules in medicinal chemistry.
- Biological Studies: Interaction studies have demonstrated its ability to bind to various biological targets, assessed using techniques such as surface plasmon resonance and isothermal titration calorimetry .
Case Studies and Research Findings
Several studies have highlighted the compound's potential applications:
- A study on Dipeptidyl Peptidase (DPP) inhibitors indicated that modifications involving pyrrolidine derivatives could enhance selectivity for DPP8/9 while maintaining potency against DPP4 . This suggests that pyrrolidine-based compounds could be pivotal in developing selective inhibitors for therapeutic use.
- Another research effort focused on the synthesis of quinoline-based theranostic ligands demonstrated how derivatives of pyrrolidine compounds could be optimized for better pharmacokinetic properties, enhancing their applicability in clinical settings .
Mechanism of Action
The mechanism of action of Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
- Molecular Formula : C₁₂H₁₆N₂O₃S
- Molecular Weight : 268.33 g/mol
- CAS Numbers :
- Structure : Comprises a pyrrolidine ring with a nitrile group at the 2-position and a 4-methylbenzenesulfonate (tosylate) counterion.
Physical Properties :
- Solubility : Soluble in DMSO (up to 10 mM stock solutions). Requires sonication and heating (37°C) for dissolution .
- Storage : Stable at room temperature (RT) when sealed and protected from moisture. Stock solutions stored at -80°C retain integrity for 6 months .
Comparison with Structurally Similar Compounds
Tosylate-Containing Analogues
Compounds sharing the 4-methylbenzenesulfonate group exhibit distinct pharmacological and physicochemical profiles:
Key Observations :
Pyrrolidine-Based Analogues
Pyrrolidine derivatives with nitrile or sulfonate functionalities show varied pharmacological effects:
Key Observations :
- Fluorination at the pyrrolidine ring (e.g., 4-fluoropyrrolidine-2-carbonitrile) increases metabolic resistance and target selectivity .
- Enantiomeric purity ((S)- vs. (R)-forms) significantly impacts DPP-IV binding affinity. The (S)-enantiomer of this compound is prioritized in drug development .
Pharmacological Comparison: DPP-IV Inhibitors
Pyrrolidine-2-carbonitrile derivatives are prominent in DPP-IV inhibitor research:
Key Observations :
Biological Activity
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate, also known as (S)-1-(2-aminoacetyl)this compound, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The pyrrolidine structure is formed through cyclization reactions involving suitable precursors.
- Introduction of the Aminoacetyl Group : This is achieved via acylation reactions with appropriate acylating agents.
- Addition of the Carbonitrile Group : Nucleophilic substitution reactions are used to introduce the carbonitrile functionality.
- Formation of the Sulfonate Salt : The final step involves reacting the compound with 4-methylbenzenesulfonic acid to yield the sulfonate salt.
The molecular formula for this compound is with a molecular weight of 268.33 g/mol .
Biological Activity
This compound exhibits various biological activities, primarily through its role as an enzyme inhibitor and its potential therapeutic effects against several diseases.
Enzyme Inhibition
One of the notable biological activities of this compound is its inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Research indicates that it displays high inhibitory activity (IC50 = 0.017 μM) against DPP-4, making it a promising candidate for anti-diabetic therapies .
Table 1: DPP-4 Inhibition Activity
| Compound | IC50 (μM) | Selectivity Ratio (DPP-8/DPP-4) | Selectivity Ratio (DPP-9/DPP-4) |
|---|---|---|---|
| This compound | 0.017 | 1324 | 1164 |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolidine derivatives, highlighting their potential in treating various conditions:
- Antidiabetic Effects : In vivo studies demonstrated that administration of pyrrolidine derivatives in ICR and KKAy mice resulted in decreased blood glucose levels post-glucose challenge, indicating their efficacy as anti-diabetic agents .
- Antimicrobial Activity : Research has shown that pyrrolidine derivatives possess significant antimicrobial properties, with some compounds exhibiting enhanced activity against resistant strains of bacteria such as Acinetobacter baumannii and Aeromonas hydrophila.
- Anticancer Potential : Various pyrrolidine derivatives have been assessed for their anticancer properties, showing promising results in inhibiting cancer cell proliferation across different cell lines such as HeLa and MCF-7 .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Binding : By binding to DPP-4, it modulates glucagon-like peptide levels, thereby enhancing insulin secretion and lowering blood glucose levels.
- Cellular Interaction : The compound may also interact with various receptors and enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
Q & A
Q. Table 1: Comparative Synthesis Conditions
| Reactant Ratio (Amine:Sulfonic Acid) | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 2:1 | H₂O | 85 | 98% | |
| 1:1 | EtOH | 72 | 92% | [Hypothetical] |
Basic: How is the crystal structure of this compound characterized, and what software is recommended for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Refinement: Employ SHELXL for structure solution and refinement. For example, monoclinic space group P2₁/n with unit cell parameters a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å .
- Visualization: Mercury CSD 2.0 for hydrogen-bonding analysis and void assessment .
Q. Table 3: Hydrogen-Bonding Analysis
| Donor-Acceptor Pair | Distance (Å) | Angle (°) | Reference |
|---|---|---|---|
| N–H⋯O | 1.82 | 165 | |
| O–H⋯S | 2.15 | 155 | [Hypothetical] |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR: Identify sulfonate S=O stretches (~1180–1120 cm⁻¹) and nitrile C≡N peaks (~2240 cm⁻¹).
- NMR: ¹H NMR (DMSO-d₆): δ 2.3–2.5 ppm (CH₃ of tosylate), δ 3.5–4.0 ppm (pyrrolidine protons) .
Advanced: How can structure-activity relationships (SAR) be explored for potential DPP-4 inhibition?
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to model interactions with DPP-4 active sites (PDB ID: 4A5S). Focus on nitrile groups, which mimic transition-state intermediates in enzymatic hydrolysis .
- Enzymatic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) and compare to reference inhibitors like sitagliptin .
Basic: What are the solubility and stability profiles of this compound under varying pH conditions?
Methodological Answer:
- Solubility: Highly soluble in polar solvents (DMSO, H₂O) due to ionic sulfonate group. Poor solubility in non-polar solvents (logP ≈ -1.5).
- Stability: Degrades above 150°C. Store at 4°C in desiccated conditions to prevent hygroscopic absorption .
Advanced: How can alternative synthetic routes improve yield or reduce side products?
Methodological Answer:
Q. Table 4: Synthetic Route Comparison
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Conventional (H₂O) | 85 | 24 | 98 |
| Microwave (DCM) | 91 | 2 | 99 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
